molecular formula C22H21F3N2O3 B2521657 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide CAS No. 921524-68-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide

Katalognummer B2521657
CAS-Nummer: 921524-68-7
Molekulargewicht: 418.416
InChI-Schlüssel: KYTOLXSSJSMPID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound of interest, has been achieved through a multi-step process starting from o-phenylenediamine. This process involves the formation of an N-alkylated benzimidazole 2-carboxaldehyde, which is then used to synthesize the desired heterocyclic hybrids in good to excellent yields . Similarly, the synthesis of N-benzylcarboxamide derivatives of bicyclic compounds related to the target molecule has been reported, where cyclization of N-benzyl-2-chloro-N-(hydroxyalkyl)-nicotinamides leads to the formation of the bicyclic oxazepinones .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been studied using X-ray diffraction and Density Functional Theory (DFT) calculations. The charge distributions at different atomic sites were computed using the natural bond orbital (NBO) method, and regions of electrophilic and nucleophilic reactivity were illustrated using molecular electrostatic potential (MEP) maps. The frontier molecular orbitals of these compounds were also discussed, providing insights into their electronic properties .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds has been explored to some extent. For instance, the presence of atropisomerism due to steric hindrance and restricted rotation of the carboxamide moiety has been observed in related compounds, which significantly affects biological activity, as demonstrated by the NK1-antagonistic activity of a synthesized atropisomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been investigated, including their nonlinear optical (NLO) properties. Computational hyperpolarizability studies indicated that one of the synthesized compounds is a promising candidate for NLO applications . Additionally, the solid-state structures of related antipyrine derivatives have been analyzed through Hirshfeld surface analysis, revealing that the molecular sheets are primarily formed by hydrogen bonds, with stabilization dominated by electrostatic energy contributions .

Case Studies and Biological Evaluation

Although the provided papers do not directly discuss case studies involving the specific compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide", they do provide insights into the biological evaluation of structurally related compounds. For example, the NK1-antagonistic activity of axially chiral N-benzylcarboxamide derivatives has been assessed, with one compound showing excellent activity with an IC50 value of 0.47 nM, which is about 200-fold more potent than its enantiomer . This highlights the importance of stereochemistry in the biological activity of these compounds. Additionally, SAR studies of benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors have been reported, with one compound demonstrating a dose-dependent decrease in the plasma desaturation index in mice .

Wissenschaftliche Forschungsanwendungen

Design and Synthesis for Antibacterial Agents

Research involving the synthesis of novel analogs with complex structures, such as those incorporating the benzoxazepine core, often targets the development of new antibacterial agents. Compounds with similar structural motifs have been designed and synthesized, showing promising antibacterial activity against various bacteria strains. For example, novel Schiff bases derived from benzothiazole nucleus displayed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Heterocyclic Hybrids in Drug Development

The synthesis of heterocyclic hybrids incorporating elements like benzimidazole tethered to oxazepine structures has been explored for their potential applications in drug development. These compounds have been evaluated for various biological activities, including their potential as nonlinear optical (NLO) materials due to their interesting electronic properties (Almansour et al., 2016).

Novel Methodologies in Synthetic Chemistry

Research also focuses on developing novel synthetic methodologies that allow for the construction of complex molecules, including those with benzoxazepine structures. For instance, studies on the synthesis and oxidation of tetrahydrobenzofurans explore new reactions and provide insights into mechanisms that could be applicable to a wide range of synthetic targets, potentially including the synthesis of compounds like the one you're interested in (Levai et al., 2002).

Advanced Materials and Molecular Electronics

Compounds with complex heterocyclic structures are also of interest in the development of advanced materials and molecular electronics. The investigation into their electrochemical behaviors and the synthesis of novel monomers for high-performance thermosets illustrates the broad range of applications that such molecules can have, from materials science to sensor technologies (Agag & Takeichi, 2003).

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O3/c1-4-10-27-17-9-8-16(12-18(17)30-13-21(2,3)20(27)29)26-19(28)14-6-5-7-15(11-14)22(23,24)25/h4-9,11-12H,1,10,13H2,2-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTOLXSSJSMPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.